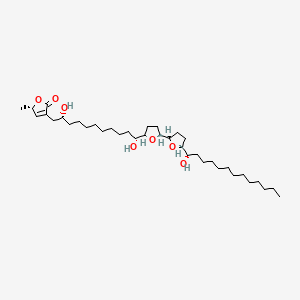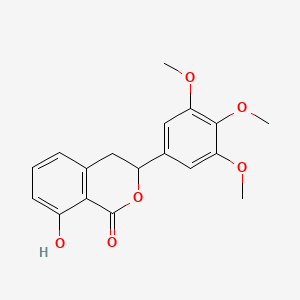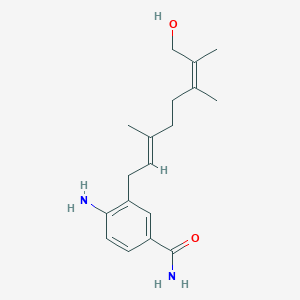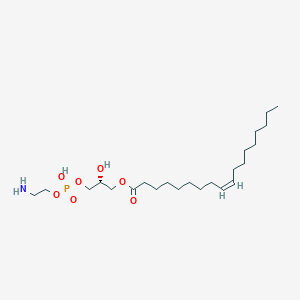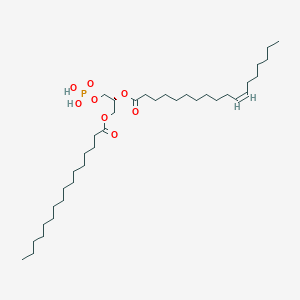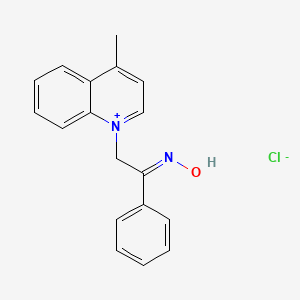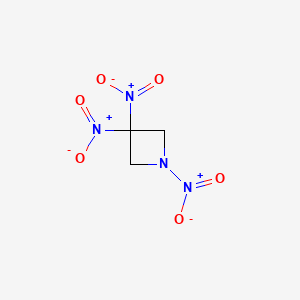![molecular formula C17H23N3O2 B1241444 N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide](/img/structure/B1241444.png)
N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-acetamidophenyl)methylideneamino]-2-cyclohexylacetamide is an anilide and a member of acetamides.
Applications De Recherche Scientifique
Synthesis and Characterization : The compound has been synthesized and characterized in various studies, emphasizing its potential use in further chemical research and applications. For example, Liu Chang-chu (2014) demonstrated the synthesis of 2,6-Dimethyl-3-aryl-4(1H)-quinolones, which involved acylation and cyclization processes similar to those used in the synthesis of N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide. This process highlights the compound's utility in synthesizing complex organic structures, potentially useful in medicinal chemistry and other applications (Liu Chang-chu, 2014).
Antimicrobial and Antitumor Activity : Various derivatives of acetamide, including N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide, have shown promise in antimicrobial and antitumor applications. For instance, studies by A. Evren et al. (2019) and E. Darwish et al. (2014) explored the synthesis of acetamide derivatives and their evaluation as anticancer agents, indicating potential for development into therapeutic agents (Evren et al., 2019); (Darwish et al., 2014).
Synthesis of Novel Compounds : Research has also focused on the synthesis of novel compounds using derivatives of acetamide. Z. Zhong-cheng and Shu Wan-yin (2002) conducted a study on the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, demonstrating the versatility of acetamide derivatives in producing new chemical entities (Zhong-cheng & Shu Wan-yin, 2002).
Development of Analytical Methods : The compound has also been used in the development of analytical methods, such as in the rapid chemometric reverse phase HPLC method for estimating drugs like paracetamol and ibuprofen, as explored by S. B. Kanthale et al. (2020) (Kanthale et al., 2020).
Propriétés
Nom du produit |
N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide |
|---|---|
Formule moléculaire |
C17H23N3O2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-[(E)-(4-acetamidophenyl)methylideneamino]-2-cyclohexylacetamide |
InChI |
InChI=1S/C17H23N3O2/c1-13(21)19-16-9-7-15(8-10-16)12-18-20-17(22)11-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,19,21)(H,20,22)/b18-12+ |
Clé InChI |
OFLMBTVBZWBGTQ-LDADJPATSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)CC2CCCCC2 |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=O)CC2CCCCC2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=NNC(=O)CC2CCCCC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



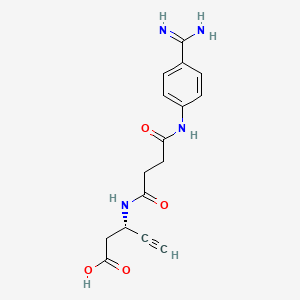
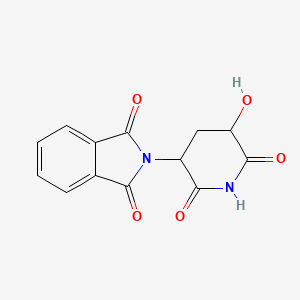
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-1H,10H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1241364.png)
![(2E,4E,6Z)-3,7-Dimethyl-8-[(1E)-2-isopropyl-3-ethyl-2-cyclohexenylidene]-2,4,6-octatrienoic acid](/img/structure/B1241365.png)

